Superior Therapeutic Index Compared to GYKI 52466 in Epilepsy-Prone Rats
In a comparative study using genetically epilepsy-prone rats, CFM-2 demonstrated a more favorable therapeutic index than the non-competitive AMPA antagonist GYKI 52466 [1]. This indicates a wider safety margin between effective anticonvulsant doses and toxic doses, a critical factor in both in vivo research and potential therapeutic development.
| Evidence Dimension | Therapeutic Index |
|---|---|
| Target Compound Data | Not explicitly stated, but implied to be higher (less toxic) |
| Comparator Or Baseline | GYKI 52466 |
| Quantified Difference | GYKI 52466 was slightly more toxic than CFM-2 and CFM-3 |
| Conditions | Genetically epilepsy-prone rats (GEPRs), intraperitoneal (i.p.) administration |
Why This Matters
A higher therapeutic index reduces experimental variability due to off-target toxicity and allows for wider dosing ranges in chronic in vivo studies.
- [1] De Sarro, G., Rizzo, M., Spagnolo, C., et al. Anticonvulsant activity and plasma level of 2,3-benzodiazepin-4-ones (CFMs) in genetically epilepsy-prone rats. Pharmacol. Biochem. Behav. 1999, 63, 621–627. View Source
